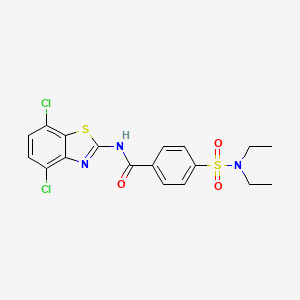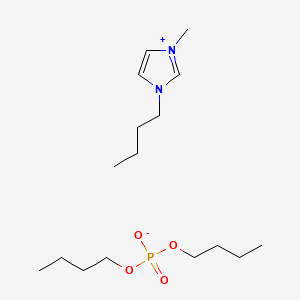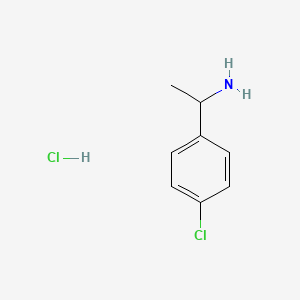![molecular formula C18H15N7OS B2589112 1-(1,3-ベンゾチアゾール-2-イル)-N-[4-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アゼチジン-3-カルボキサミド CAS No. 1286732-46-4](/img/structure/B2589112.png)
1-(1,3-ベンゾチアゾール-2-イル)-N-[4-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アゼチジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and an azetidine ring
科学的研究の応用
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or tool compound to study biological processes and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrazole intermediates, followed by their coupling with an azetidine derivative. Common reagents used in these reactions include:
Benzothiazole derivatives: These can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Tetrazole derivatives: These are often prepared via the cycloaddition of azides with nitriles.
Azetidine derivatives: These can be synthesized through the ring closure of appropriate amino alcohols or halides.
The final coupling reaction to form the target compound typically involves amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole ring and may have similar electronic properties.
Tetrazole derivatives: Compounds with the tetrazole ring can have similar reactivity and biological activity.
Azetidine derivatives: These compounds share the azetidine ring and may have similar structural features.
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is unique due to the combination of these three distinct rings in a single molecule, which imparts unique chemical and biological properties
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS/c26-17(20-13-5-7-14(8-6-13)25-11-19-22-23-25)12-9-24(10-12)18-21-15-3-1-2-4-16(15)27-18/h1-8,11-12H,9-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAXTXDQTMKRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2589031.png)
![(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide](/img/structure/B2589034.png)
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)
![N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2589041.png)

![2-{[2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589045.png)
![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2589049.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)
